molecular formula C5H5Br2NO B1521106 4-Bromo-3-pyridinol hydrobromide CAS No. 1185299-38-0

4-Bromo-3-pyridinol hydrobromide

Cat. No. B1521106
CAS RN: 1185299-38-0
M. Wt: 254.91 g/mol
InChI Key: WPWPYOCGYHOFSP-UHFFFAOYSA-N
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Description

4-Bromo-3-pyridinol hydrobromide is an organic compound primarily used for scientific research purposes . It has a molecular formula of C5H4BrNO•HBr and a molecular weight of 254.91 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C5H4BrNO.BrH/c6-4-1-2-7-3-5(4)8;/h1-3,8H;1H . This indicates the connectivity and hydrogen count of the molecule but does not provide information about its three-dimensional structure.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored at a temperature between 2-8°C .

Scientific Research Applications

Polymer Synthesis

4-Bromo-3-pyridinol hydrobromide serves as a precursor in the synthesis of novel polymers. Specifically, its derivatives have been employed in generating hyperbranched polyelectrolytes through poly(N-alkylation). These polymers exhibit unique structures and properties, as demonstrated in a study where 3,5-Bis(bromomethyl)pyridine hydrobromide was synthesized and polymerized, yielding hyperbranched poly[bis(alkylene)pyridinium]s. The kinetics and structures of these polymers were extensively analyzed using NMR spectroscopy, providing insights into their potential applications in various fields (Monmoton et al., 2008).

Environmental Applications

In environmental science, derivatives of this compound have been explored for their role in mitigating pollution from electronic waste. A study on the pyrolysis of printed circuit boards containing brominated flame retardants highlighted the potential of metal oxides to fix bromine, reducing the emission of harmful brominated compounds. This research underscores the importance of understanding the interactions between bromine-containing compounds and metal oxides in the recycling and disposal of electronic waste (Terakado et al., 2013).

Chemical Synthesis and Catalysis

The compound and its related structures have been utilized in chemical synthesis as well. A notable application is in the sol-gel encapsulation of pyridinium hydrobromide perbromide for bromination reactions. This innovative approach allows for the clean and odorless bromination of various substrates, with the added benefit of recycling the catalytic system. Such methodologies open new pathways in green chemistry by minimizing waste and enhancing the efficiency of chemical processes (Levin et al., 2006).

Advanced Materials Development

Further, this compound derivatives contribute to the development of advanced materials. Research into the poly(N-alkylation) of substituted pyridines has led to the creation of poly(methylenepyridinium)s with unique structural and kinetic properties. These materials exhibit enhanced reactivity and solubility, influenced by various factors including the nature of the anion present. Such insights are crucial for designing materials with specific functionalities for use in technology and industry (Monmoton et al., 2008).

Mechanism of Action

The mechanism of action of 4-Bromo-3-pyridinol hydrobromide is not specified in the retrieved data. As it is used for proteomics research , it might interact with proteins in specific ways, but further details are not available.

Safety and Hazards

4-Bromo-3-pyridinol hydrobromide can cause skin irritation and serious eye irritation. It is harmful if swallowed, in contact with skin, or if inhaled . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .

Future Directions

The future directions of 4-Bromo-3-pyridinol hydrobromide are not specified in the retrieved data. Given its use in proteomics research , it might be used in studies investigating protein function and interactions.

properties

IUPAC Name

4-bromopyridin-3-ol;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4BrNO.BrH/c6-4-1-2-7-3-5(4)8;/h1-3,8H;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPWPYOCGYHOFSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC(=C1Br)O.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5Br2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.91 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1185299-38-0
Record name 3-Pyridinol, 4-bromo-, hydrobromide (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1185299-38-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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